(R)-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone
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Description
Typically, the description of a chemical compound includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compound it belongs to and its role or uses in various fields.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the reactants used, the conditions required, and the mechanism of the reaction.Molecular Structure Analysis
This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and various spectroscopic properties. These properties can often be found in databases or determined experimentally.Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it poses to health and the environment. Material Safety Data Sheets (MSDS) are a good source of this information.
Future Directions
This involves understanding the current state of research on the compound and identifying potential future research directions. This could include potential applications, modifications, or new synthesis methods.
For a specific compound like “®-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone”, you would need to look up these details in scientific literature or databases. If the compound is novel or less-studied, some of this information might not be available. In such cases, experimental studies might be needed to determine some of these properties. Please consult with a chemical expert or a chemist for more detailed and accurate information.
properties
IUPAC Name |
(4R)-1-benzyl-4-hydroxypyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-6-11(14)12(8-10)7-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAWUYQBXWYIJM-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN(C1=O)CC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone |
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